N'-(3-chloro-4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-(3-chloro-4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group and a pyridinyl-piperidinyl moiety connected through an ethanediamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the pyridinyl-piperidinyl intermediate: This involves the formation of a piperidine ring with a pyridine substituent.
Coupling of intermediates: The final step involves coupling the two intermediates through an ethanediamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
N’-(3-chloro-4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone
- 3-(3-chloro-4-methylphenyl)-1,1-diethylurea
- 1-(5-chloro-2-methylphenyl)propan-1-ol
Uniqueness
N’-(3-chloro-4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c1-28-17-6-5-15(12-16(17)21)24-20(27)19(26)23-13-14-7-10-25(11-8-14)18-4-2-3-9-22-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOQDBVMPVFVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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